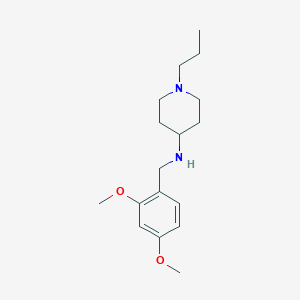
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine, also known as Dimebon, is a small molecule drug that was originally developed as an antihistamine. However, it has shown potential in treating various neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine is not fully understood. However, it has been suggested that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine may exert its neuroprotective effects by modulating the activity of various neurotransmitter systems, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has also been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been shown to have various biochemical and physiological effects. In animal studies, N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been shown to improve mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects. N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in animal models. However, one limitation of using N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to specifically target its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine. One area of research is to further investigate its mechanism of action and identify specific targets that may be involved in its neuroprotective effects. Another area of research is to explore its potential therapeutic effects in other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, there is a need for clinical trials to determine the safety and efficacy of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine in humans.
Synthesemethoden
The synthesis of N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine involves the reaction of 2,4-dimethoxybenzaldehyde with propylamine and piperidine in the presence of hydrogen gas and a palladium catalyst. This process yields N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine as a white crystalline solid with a melting point of 132-134°C.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. In vitro studies have shown that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine has neuroprotective properties, which may be attributed to its ability to stabilize mitochondrial function and prevent oxidative stress. In vivo studies have also demonstrated that N-(2,4-dimethoxybenzyl)-1-propyl-4-piperidinamine can improve cognitive and motor function in animal models of Alzheimer's, Huntington's, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-9-19-10-7-15(8-11-19)18-13-14-5-6-16(20-2)12-17(14)21-3/h5-6,12,15,18H,4,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBNQRLCJQRZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-propylpiperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)
![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)

![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B4892848.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892864.png)

![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)